molecular formula C27H45N7NaO19P3S B10820857 Adipoyl-Coenzyme A (sodium salt)

Adipoyl-Coenzyme A (sodium salt)

Cat. No.: B10820857
M. Wt: 919.7 g/mol
InChI Key: NAZYDTRQDNMHDR-WOYWZANKSA-N
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Description

Adipoyl-Coenzyme A (sodium salt) is a medium-chain acyl coenzyme A and an intermediate in the peroxisomal β-oxidation of dicarboxylic acids . It is also an intermediate in the biosynthesis of adipic acid in genetically modified Escherichia coli . This compound plays a crucial role in various metabolic pathways, particularly in the metabolism of fatty acids and the synthesis of important biochemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adipoyl-Coenzyme A (sodium salt) can be synthesized through a series of enzymatic reactions involving coenzyme A and adipic acid. The synthesis typically involves the activation of adipic acid to form adipoyl adenylate, which then reacts with coenzyme A to form adipoyl-Coenzyme A. The sodium salt form is obtained by neutralizing the compound with sodium hydroxide .

Industrial Production Methods

In industrial settings, adipoyl-Coenzyme A (sodium salt) is produced using genetically modified Escherichia coli strains that have been engineered to express the necessary enzymes for the biosynthesis of adipic acid. These strains convert glucose or other carbon sources into adipic acid, which is then converted into adipoyl-Coenzyme A through the aforementioned enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

Adipoyl-Coenzyme A (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various enzymes that facilitate the transfer of the acyl group. The reactions typically occur under mild conditions, such as physiological pH and temperature .

Major Products

The major products formed from these reactions include various acyl-CoA derivatives, which are important intermediates in metabolic pathways

Properties

Molecular Formula

C27H45N7NaO19P3S

Molecular Weight

919.7 g/mol

IUPAC Name

sodium;6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid;hydride

InChI

InChI=1S/C27H44N7O19P3S.Na.H/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34;;/h13-15,20-22,26,39-40H,3-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44);;/q;+1;-1/t15-,20-,21-,22+,26-;;/m1../s1

InChI Key

NAZYDTRQDNMHDR-WOYWZANKSA-N

Isomeric SMILES

[H-].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+]

Canonical SMILES

[H-].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+]

Origin of Product

United States

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